Yttrium(III) Oxalate Nonahydrate

Übersicht

Beschreibung

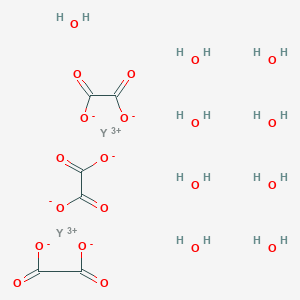

Yttrium(III) oxalate nonahydrate is an inorganic compound with the chemical formula Y₂(C₂O₄)₃·9H₂O. It is a salt of yttrium and oxalic acid, forming colorless crystalline hydrates. This compound is highly insoluble in water and is primarily used in various industrial and scientific applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yttrium(III) oxalate nonahydrate can be synthesized by precipitating soluble yttrium salts with oxalic acid. The reaction typically involves mixing an aqueous solution of yttrium nitrate or yttrium chloride with oxalic acid, resulting in the formation of yttrium oxalate precipitate. The precipitate is then filtered, washed, and dried to obtain the nonahydrate form .

**

Biologische Aktivität

Yttrium(III) oxalate nonahydrate, with the chemical formula , is a compound of yttrium that has garnered attention in various fields, including materials science and biomedicine. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

This compound is a crystalline compound that is moderately soluble in strong mineral acids but insoluble in water . It is primarily used in the production of phosphors and microwave filters due to its unique properties. The synthesis of yttrium oxalate typically involves the reaction of yttrium salts with oxalic acid, resulting in the formation of the nonahydrate form under controlled conditions.

| Property | Value |

|---|---|

| Chemical Formula | |

| Molecular Weight | 604.01 g/mol |

| Appearance | White crystalline solid |

| Solubility | Insoluble in water |

| Decomposition Temperature | 390–460 °C |

Cytotoxicity Studies

Research has indicated that yttrium compounds, including yttrium(III) oxalate, exhibit varying degrees of cytotoxicity depending on concentration and exposure duration. For instance, a study evaluating the cytotoxic effects on human cell lines demonstrated that at higher concentrations, yttrium(III) oxalate could induce apoptosis through oxidative stress mechanisms. The IC50 values observed were significant, suggesting a need for careful handling in biomedical applications .

Antimicrobial Properties

Yttrium(III) oxalate has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Case Studies

- Yttrium Oxalate in Cancer Therapy : A study published in MDPI explored the use of yttrium oxalate as a potential therapeutic agent in cancer treatment. The results indicated that yttrium compounds could enhance the efficacy of certain chemotherapeutic agents while reducing their side effects by targeting cancer cells more effectively than normal cells .

- Nanoparticle Formulation : Another significant case study focused on the formulation of yttrium oxide nanoparticles derived from yttrium(III) oxalate. These nanoparticles demonstrated promising results in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Toxicological Considerations

While yttrium(III) oxalate shows potential for various applications, its toxicity profile must be carefully considered. Toxicological assessments indicate that prolonged exposure can lead to adverse effects on respiratory health and potential carcinogenic risks when inhaled or ingested in significant quantities . Therefore, appropriate safety measures are essential when handling this compound.

Wissenschaftliche Forschungsanwendungen

Synthesis of Luminescent Materials

Yttrium(III) oxalate nonahydrate is primarily utilized in the synthesis of luminescent materials. By doping this compound with rare earth elements such as europium (Eu) or terbium (Tb), researchers can create phosphors that emit light at specific wavelengths. These luminescent materials find applications in:

- Display Technologies : Used in LED and OLED screens.

- Lighting : Employed in fluorescent lamps and other lighting solutions.

- Medical Imaging : Utilized in imaging techniques that require luminescent markers.

Case Study: Doping with Europium

A study demonstrated that this compound doped with europium ions exhibited enhanced red emission, making it suitable for applications in red phosphors for LEDs .

Precursor for Yttrium Oxide

Upon thermal decomposition, this compound converts into yttrium oxide (), a material essential in various applications:

- Ceramics : Used in the production of high-performance ceramics due to its excellent thermal and mechanical properties.

- Electronics : Acts as a dielectric material in capacitors and insulators.

- Catalysis : Serves as a catalyst support in chemical reactions.

Decomposition Process

The decomposition typically occurs at temperatures around 260 °C, leading to the formation of yttrium oxide. The specific surface area of the resulting yttrium oxide can be controlled by adjusting the decomposition temperature, which affects its application suitability .

Applications in Ceramics and Glass

This compound is integral to the ceramics and glass industries:

- Ceramic Crucibles : Its high thermal stability makes it ideal for crucibles used in molten metal processing.

- Glass Manufacturing : Used to enhance the optical properties of glass products.

Comparative Analysis with Other Compounds

| Compound | Formula | Unique Characteristics |

|---|---|---|

| Lanthanum(III) Oxalate | Higher solubility; used in optical materials | |

| Cerium(IV) Oxalate | Strong oxidizing properties; used in catalysts | |

| Neodymium(III) Oxalate | Magnetic properties; used in permanent magnets |

This compound stands out due to its unique combination of thermal stability and low solubility, making it particularly advantageous for high-temperature applications .

Interaction Studies

Research has focused on understanding the interactions of this compound in various environments. Studies examine its thermal stability, solubility behavior, and interactions with biological systems, which are crucial for optimizing its use in industrial and medical applications. For example, understanding its solubility can help tailor its use in drug delivery systems where controlled release is essential .

Analyse Chemischer Reaktionen

Thermal Decomposition Pathways

Yttrium(III) oxalate nonahydrate decomposes in stages when heated, producing intermediates and final products dependent on temperature and atmosphere.

Dehydration and Initial Breakdown

-

Dehydration : Begins at ~40°C, forming lower hydrates (hexahydrate, tetrahydrate, dihydrate) before complete dehydration at 260°C in vacuum .

-

Anhydrous Oxalate Formation : At 260–350°C, the dihydrate loses remaining water to form anhydrous Y₂(C₂O₄)₃ .

Primary Decomposition Reactions

-

Oxycarbonate Formation : Between 300–420°C, anhydrous oxalate decomposes into yttrium oxycarbonate ((YO)₂CO₃) and carbon oxides :

-

Final Oxide Formation : Above 420°C, oxycarbonate further decomposes to yttrium oxide (Y₂O₃) :

Table 1: Thermal Decomposition Stages

Intermediate Formation

-

Carbon-Oxygen Polymers : During decomposition, CO disproportionation (60% efficiency) forms carbon-oxygen radicals (e.g., C₄O₃, C₈O₃), leading to carbon deposition .

-

Volume Shrinkage : Up to 20% shrinkage occurs during hexahydrate formation, altering particle morphology .

Kinetic Behavior

-

Heating Rate Impact : Slower heating rates (~0.6 K/min) reveal intermediate hydrates (trihydrate, dihydrate) more clearly .

-

Morphological Changes : Plate-like particles form in triclinic hexahydrate phases, while monoclinic phases yield isometric particles .

Influence of Atmospheric Conditions

The decomposition pathway varies significantly with the surrounding gas:

Table 2: Atmospheric Effects on Decomposition

Comparative Analysis with Related Oxalates

Yttrium oxalate exhibits distinct behavior compared to other rare earth oxalates:

Eigenschaften

IUPAC Name |

oxalate;yttrium(3+);nonahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.9H2O.2Y/c3*3-1(4)2(5)6;;;;;;;;;;;/h3*(H,3,4)(H,5,6);9*1H2;;/q;;;;;;;;;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXJKXXQOORSKU-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.O.O.O.[Y+3].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O21Y2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00927763 | |

| Record name | Yttrium ethanedioate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13266-82-5 | |

| Record name | Yttrium, (mu-(ethanedioato(2-)-O,O''':O',O''))bis(ethanedioato(2-)-O,O')di-, nonahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013266825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yttrium ethanedioate--water (2/3/9) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00927763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.